L-Tyrosine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine-d5 is a deuterium-labeled form of L-Tyrosine, an aromatic, non-essential amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study metabolic pathways and protein synthesis due to its stable isotope labeling, which allows for precise tracking in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-d5 typically involves the incorporation of deuterium into the L-Tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce L-Tyrosine, which is then subjected to deuterium exchange reactions. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to L-DOPA (L-3,4-dihydroxyphenylalanine) using tyrosine hydroxylase.
Decarboxylation: Formation of tyramine via tyrosine decarboxylase.
Substitution: Mannich-type reactions for bioconjugation.
Common Reagents and Conditions
Oxidation: Tyrosine hydroxylase, tetrahydrobiopterin, O2, and Fe2+ as cofactors.
Decarboxylation: Tyrosine decarboxylase enzyme.
Substitution: Formaldehyde and secondary amines for Mannich reactions
Major Products
L-DOPA: A precursor to neurotransmitters dopamine, norepinephrine, and epinephrine.
Tyramine: A biogenic amine involved in neurotransmission.
Bioconjugates: Modified proteins for therapeutic and diagnostic applications.
Scientific Research Applications
L-Tyrosine-d5 is extensively used in various fields of scientific research:
Chemistry: Studying metabolic pathways and enzyme kinetics using stable isotope labeling.
Biology: Investigating protein synthesis and degradation.
Medicine: Researching neurological disorders by tracking neurotransmitter synthesis.
Industry: Producing labeled compounds for pharmaceutical development and quality control .
Mechanism of Action
L-Tyrosine-d5 exerts its effects by participating in the same biochemical pathways as L-Tyrosine. It is hydroxylated to L-DOPA by tyrosine hydroxylase, which is then decarboxylated to dopamine. Dopamine can further be converted to norepinephrine and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses .
Comparison with Similar Compounds
L-Tyrosine-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Phenylalanine: A precursor to L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine hydroxylation.
Tyramine: A decarboxylation product of L-Tyrosine.
This compound stands out for its application in stable isotope labeling, providing a valuable tool for researchers in various scientific disciplines.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-deuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,8D |
InChI Key |
OUYCCCASQSFEME-DINGIVGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.